N'-{[2-(thiophen-2-yl)acetyl]oxy}benzenecarboximidamide
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Overview
Description
N’-{[2-(thiophen-2-yl)acetyl]oxy}benzenecarboximidamide is a heterocyclic compound that features a thiophene ring and a benzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[2-(thiophen-2-yl)acetyl]oxy}benzenecarboximidamide typically involves the acylation of 2-(thiophen-2-yl)acetic acid with benzenecarboximidamide. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{[2-(thiophen-2-yl)acetyl]oxy}benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction can produce thiophene amines.
Scientific Research Applications
N’-{[2-(thiophen-2-yl)acetyl]oxy}benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’-{[2-(thiophen-2-yl)acetyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of microbial growth or scavenging of free radicals, contributing to its antimicrobial and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2-(thiophen-2-yl)acetyl chloride: A precursor in the synthesis of thiophene derivatives.
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another thiophene-based compound with similar synthetic routes.
Uniqueness
N’-{[2-(thiophen-2-yl)acetyl]oxy}benzenecarboximidamide is unique due to its specific combination of a thiophene ring and a benzenecarboximidamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-thiophen-2-ylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c14-13(10-5-2-1-3-6-10)15-17-12(16)9-11-7-4-8-18-11/h1-8H,9H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFHHZGTMPQGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)CC2=CC=CS2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)CC2=CC=CS2)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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